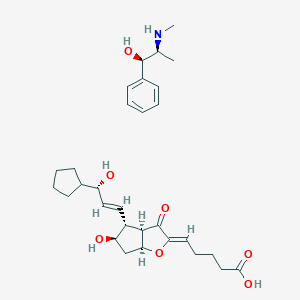
15-Cyclopentyl-7-oxo-prostaglandin I2-ephedrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Cyclopentyl-7-oxo-prostaglandin I2-ephedrine is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a combination of two separate molecules, 15-Cyclopentyl-7-oxo-prostaglandin I2 and ephedrine, which have been studied extensively for their individual properties. The combination of these two molecules has shown promising results in various scientific studies, making it an important area of research.
Wirkmechanismus
The mechanism of action of 15-Cyclopentyl-7-oxo-prostaglandin I2-ephedrine involves the activation of specific receptors in the body, such as the prostacyclin receptor and the alpha-adrenergic receptor. This activation leads to the production of various signaling molecules, which in turn produce the desired effects of the compound. The exact mechanism of action of this compound is still being studied, and further research is required to fully understand its effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 15-Cyclopentyl-7-oxo-prostaglandin I2-ephedrine have been studied extensively in scientific research. This compound has been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators in the body. It also has vasodilatory effects, which can help in the treatment of cardiovascular diseases. Additionally, this compound has been shown to have bronchodilatory effects, which can be useful in the treatment of asthma.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 15-Cyclopentyl-7-oxo-prostaglandin I2-ephedrine in lab experiments include its potential therapeutic applications and its well-studied effects. However, there are also limitations to using this compound in lab experiments. The synthesis of this compound is complex and requires expertise in the field of organic chemistry. Additionally, the exact mechanism of action of this compound is still being studied, which can make it difficult to fully understand its effects.
Zukünftige Richtungen
There are several future directions for research on 15-Cyclopentyl-7-oxo-prostaglandin I2-ephedrine. One direction is the further study of its potential therapeutic applications, particularly in the treatment of cardiovascular diseases and asthma. Another direction is the study of its mechanism of action, which can help in the development of more effective treatments. Additionally, further research is required to fully understand the advantages and limitations of using this compound in lab experiments.
Synthesemethoden
The synthesis of 15-Cyclopentyl-7-oxo-prostaglandin I2-ephedrine involves the combination of two molecules, 15-Cyclopentyl-7-oxo-prostaglandin I2 and ephedrine, through chemical reactions. The process of synthesis is complex and requires expertise in the field of organic chemistry. The synthesis of this compound has been achieved through various methods, including the use of chemical catalysts and reaction conditions.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 15-Cyclopentyl-7-oxo-prostaglandin I2-ephedrine have been studied extensively in scientific research. This compound has shown to have anti-inflammatory, anti-asthmatic, and vasodilatory effects. It has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and ischemic heart disease.
Eigenschaften
CAS-Nummer |
100992-40-3 |
|---|---|
Produktname |
15-Cyclopentyl-7-oxo-prostaglandin I2-ephedrine |
Molekularformel |
C11H14FNO2 |
Molekulargewicht |
529.7 g/mol |
IUPAC-Name |
(5Z)-5-[(3aR,4R,5R,6aS)-4-[(E,3S)-3-cyclopentyl-3-hydroxyprop-1-enyl]-5-hydroxy-3-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C20H28O6.C10H15NO/c21-14(12-5-1-2-6-12)10-9-13-15(22)11-17-19(13)20(25)16(26-17)7-3-4-8-18(23)24;1-8(11-2)10(12)9-6-4-3-5-7-9/h7,9-10,12-15,17,19,21-22H,1-6,8,11H2,(H,23,24);3-8,10-12H,1-2H3/b10-9+,16-7-;/t13-,14+,15+,17-,19+;8-,10-/m00/s1 |
InChI-Schlüssel |
FWEMWHKUWXFBLP-MSHGLLSMSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.C1CCC(C1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C(=O)/C(=C/CCCC(=O)O)/O3)O)O |
SMILES |
CC(C(C1=CC=CC=C1)O)NC.C1CCC(C1)C(C=CC2C(CC3C2C(=O)C(=CCCCC(=O)O)O3)O)O |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)O)NC.C1CCC(C1)C(C=CC2C(CC3C2C(=O)C(=CCCCC(=O)O)O3)O)O |
Synonyme |
15-cyclopentyl-7-keto-PGI2-ephedrine 15-cyclopentyl-7-oxo-prostaglandin I2-ephedrine Chinoin 8054 Chinoin-8054 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



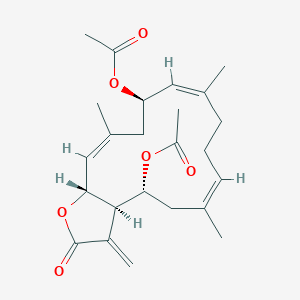
![N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylformamide](/img/structure/B217420.png)
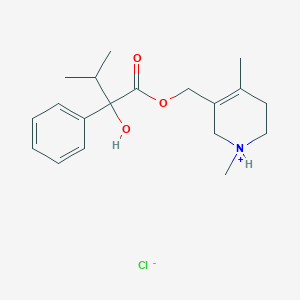
![2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine](/img/structure/B217430.png)



![1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B217445.png)
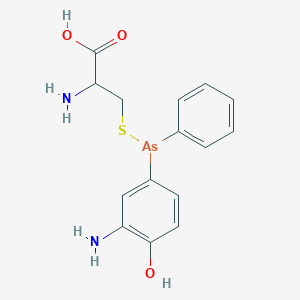

![3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B217456.png)
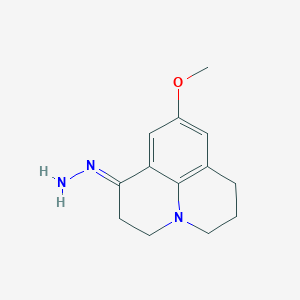
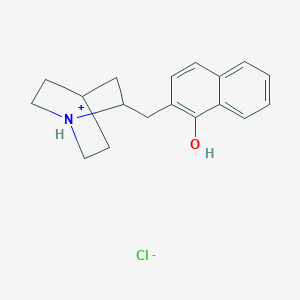
![methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate](/img/structure/B217493.png)